molecular formula C19H17N3O B2562957 4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile CAS No. 156840-13-0

4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile

Cat. No. B2562957
CAS RN: 156840-13-0
M. Wt: 303.365
InChI Key: DIAVZHWDYXQAFC-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile, also known as 4-CNAPEN, is a novel small molecule which has been extensively studied in recent years. It is a highly potent inhibitor of protein kinase C (PKC) and has been used in a variety of biomedical research applications. 4-CNAPEN has been found to be effective in the inhibition of various cancer cell lines, as well as for the treatment of inflammation, infection and other diseases.

Scientific Research Applications

Biomedical Applications

  • Carcinogen Biomarkers : Research on carcinogens and their metabolites, including similar nitrile compounds, highlights the significance of identifying biomarkers for understanding tobacco's impact on cancer. These studies focus on the quantification of carcinogens and their metabolites in urine to assess exposure levels and metabolic processes in humans, which could relate to the broader applications of nitrile compounds in biomedical research (Hecht, 2002).

Organic Synthesis and Materials Science

  • Heterocyclic Compounds : The chemistry of heterocyclic compounds, particularly those involving cyano groups, is critical for synthesizing various heterocycles, indicating the potential of similar nitrile compounds in organic synthesis. These applications include the development of dyes and polymers, underscoring the versatility of nitrile-based compounds in creating materials with specific electronic and optical properties (Gomaa & Ali, 2020).

Environmental and Analytical Chemistry

  • Degradation Studies : Advanced oxidation processes (AOPs) research, including similar nitrile compounds, emphasizes the importance of understanding the degradation pathways and by-products of pharmaceuticals and environmental contaminants. This research aids in developing more efficient water treatment technologies and assessing environmental risks associated with various contaminants (Qutob et al., 2022).

Pharmacological and Toxicological Studies

  • Antimicrobial Compounds : The study of cyanobacteria for antimicrobial compounds, including nitrile derivatives, provides insights into the potential of nitrile compounds in developing new antibiotics, antifungals, and antimycobacterial drugs. This research addresses the urgent need for novel therapeutics against multidrug-resistant pathogens (Swain et al., 2017).

properties

IUPAC Name

4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-22(10-11-23)19-8-4-15(5-9-19)12-18(14-21)17-6-2-16(13-20)3-7-17/h2-9,12,23H,10-11H2,1H3/b18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAVZHWDYXQAFC-PDGQHHTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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